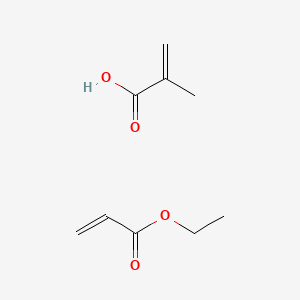
Eudragit L 30D
Cat. No. B1584308
M. Wt: 186.2 g/mol
InChI Key: GDCRSXZBSIRSFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08673277B2
Procedure details


A three stage polymer is made as follows: Into an agitator equipped first (feed) reactor containing 34.3 grams of deionized water (D.I.) and 3.3 grams of sodium lauryl sulfate (30% active in water wt./wt.), 2.5 grams of Ethal SA-20, 65.1 grams of ethyl acrylate and 34.5 grams of methacrylic acid are added under nitrogen atmosphere and mixed at 500 rpm to form a monomer emulsion. To an agitator equipped second reactor are added 600 grams of deionized water and 1.27 grams of sodium lauryl sulfate (30% active in water wt./wt.). The contents of the second reactor are heated with mixing agitation (200 rpm) under a nitrogen atmosphere. When the contents of the second reactor reaches a temperature of approximately 84° C., 11.0 grams of an ammonium persulfate solution (2.0% aqueous solution wt./wt.) is injected into the heated surfactant solution. The monomer emulsion from the feed reactor (maintained at approximately 85° C.) is gradually metered at a feed rate of 0.94 g/min. into the second reactor over a period of 15 minutes. The monomer emulsion is reacted in a first stage polymerization to form linear core polymer particles of ethyl acrylate/methacrylic acid copolymer.
Name
ammonium persulfate
Quantity
11 g
Type
reactant
Reaction Step One




[Compound]
Name
Ethal SA-20
Quantity
2.5 g
Type
reactant
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
S([O-])(OCCCCCCCCCCCC)(=O)=O.[Na+].[C:19]([O:23][CH2:24][CH3:25])(=[O:22])[CH:20]=[CH2:21].[C:26]([OH:31])(=[O:30])[C:27]([CH3:29])=[CH2:28].S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+]>O>[C:19]([O:23][CH2:24][CH3:25])(=[O:22])[CH:20]=[CH2:21].[C:26]([OH:31])(=[O:30])[C:27]([CH3:29])=[CH2:28] |f:0.1,4.5.6,8.9|
|
Inputs


Step One
|
Name
|
ammonium persulfate
|
|
Quantity
|
11 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
Step Two
|
Name
|
|
|
Quantity
|
1.27 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(OCCCCCCCCCCCC)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
600 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
3.3 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(OCCCCCCCCCCCC)[O-].[Na+]
|
[Compound]
|
Name
|
Ethal SA-20
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
65.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
34.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)O
|
|
Name
|
|
|
Quantity
|
34.3 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
85 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Into an agitator equipped first (feed) reactor
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added under nitrogen atmosphere
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
mixed at 500 rpm
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form a monomer emulsion
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To an agitator equipped second reactor
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The contents of the second reactor are heated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
with mixing agitation (200 rpm) under a nitrogen atmosphere
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The monomer emulsion is reacted in a first stage polymerization
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)(=O)OCC.C(C(=C)C)(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
